2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide
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Description
2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.18550935 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that binds to compounds known as opioids. This receptor plays a crucial role in pain perception, stress response, and mood regulation .
Mode of Action
This compound acts as a high-affinity antagonist for the κ-opioid receptor . An antagonist is a substance that blocks or reduces the activity of a receptor. In this case, the compound binds to the KOR and inhibits its activity, preventing the receptor from producing its typical response .
Biochemical Pathways
The κ-opioid receptor is part of the opioid signaling pathway , which is involved in pain perception, stress response, and mood regulation. By acting as an antagonist, this compound can affect these processes by reducing the activity of the KOR .
Pharmacokinetics
The compound demonstrated in vivo activity, suggesting it has suitable pharmacokinetic properties for in vivo studies .
Result of Action
The compound demonstrated antidepressant-like efficacy in a mouse forced-swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference . These results suggest that the compound could have potential therapeutic applications in the treatment of depression and addiction disorders .
Properties
IUPAC Name |
2-methyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-6-2-3-7-15(14)19(26)20-8-11-25-18-16(12-23-25)17(21-13-22-18)24-9-4-5-10-24/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOIQVCSMRLGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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